Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate
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Overview
Description
Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate typically involves multiple steps, starting from readily available precursors. The process often includes the protection and deprotection of functional groups, selective oxidation, and sulfation reactions. Key steps may involve:
Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers to prevent unwanted reactions.
Selective Oxidation: Employing oxidizing agents like pyridinium chlorochromate (PCC) to selectively oxidize specific hydroxyl groups.
Acetylation: Introducing the acetamido group through acetylation reactions using acetic anhydride.
Sulfation: Sulfation of the hydroxyl groups using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace sulfate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism by which Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate .
- **Sodium ((2R,3S,4R,5R)-5-(3-carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate .
Uniqueness
Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIIVRKKAXFSRM-ANJNCBFHSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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